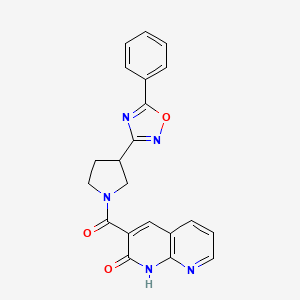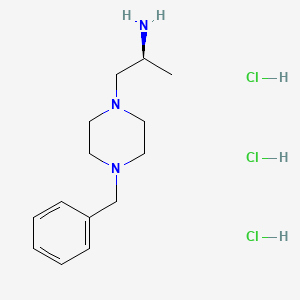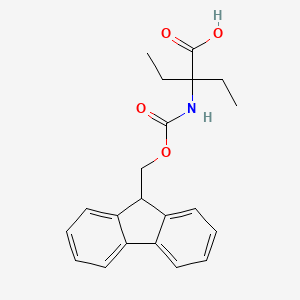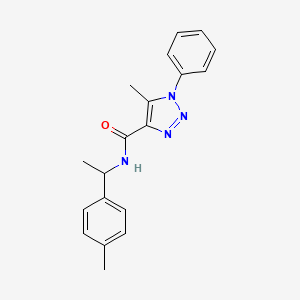![molecular formula C11H19NO5 B2661190 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid CAS No. 1404692-29-0](/img/structure/B2661190.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. Moclobemide is a member of the class of antidepressant drugs known as selective MAO-A inhibitors. It is a safe and effective medication that has been widely used in clinical practice for several years.
作用机制
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is a selective inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid increases the concentration of these neurotransmitters in the brain, leading to an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to improve neuroplasticity and neurogenesis, which may contribute to its antidepressant effects. 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has a short half-life and is rapidly metabolized, which reduces the risk of drug interactions and side effects.
实验室实验的优点和局限性
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is a safe and effective medication that has been widely used in clinical practice. It has a low risk of drug interactions and side effects compared to other antidepressant medications. However, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is not suitable for all patients with depression and anxiety disorders, and may not be effective in all cases. In addition, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid may interact with certain medications, such as selective serotonin reuptake inhibitors (SSRIs), and should be used with caution in patients with liver or kidney disease.
未来方向
There are several areas of research that could be explored in the future regarding 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid. For example, further studies could be conducted to determine the long-term safety and effectiveness of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid in different patient populations. In addition, studies could be conducted to determine the optimal dosage and duration of treatment for different psychiatric disorders. Finally, research could be conducted to identify new targets for 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid and to develop new medications based on its mechanism of action.
合成方法
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is synthesized by reacting 4-chlorobutyronitrile with 2-amino-2-methylpropanol in the presence of sodium hydride to obtain 2-chloro-5-(2-methyl-2-propanyloxy)benzonitrile. This intermediate is then reacted with ethyl chloroformate to form 3-(2-chloro-5-(2-methyl-2-propanyloxy)phenyl)propanoate. Finally, the ester is hydrolyzed with sodium hydroxide to obtain 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid.
科学研究应用
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has been studied extensively in preclinical and clinical studies. It has been shown to be effective in the treatment of depression and anxiety disorders, especially in patients with atypical depression. 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has also been studied as a potential treatment for other psychiatric disorders, such as obsessive-compulsive disorder and social phobia.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-4-6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFDIRVIYFHIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1404692-29-0 |
Source


|
| Record name | 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-butylsulfanyl)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2661109.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2661110.png)
![5-Azaspiro[2.5]octan-8-ol;hydrochloride](/img/structure/B2661113.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2661114.png)








![2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid](/img/structure/B2661126.png)
